molecular formula C17H17IN4O B11101703 6-Amino-3-tert-butyl-4-(3-iodophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-tert-butyl-4-(3-iodophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11101703
M. Wt: 420.25 g/mol
InChI Key: WRIJTMXOIYITBO-UHFFFAOYSA-N
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Description

6-Amino-3-(tert-butyl)-4-(3-iodophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3-(tert-butyl)-4-(3-iodophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the tert-butyl, iodo, and cyanide groups. Common reagents used in these reactions include tert-butyl bromide, iodine, and cyanide sources such as potassium cyanide. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring safety protocols are in place for handling hazardous reagents, and implementing purification techniques such as recrystallization or chromatography to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(tert-butyl)-4-(3-iodophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The iodo group can be reduced to form hydrogenated derivatives.

    Substitution: The cyanide group can participate in nucleophilic substitution reactions to form different functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the iodo group may yield hydrogenated derivatives.

Scientific Research Applications

6-Amino-3-(tert-butyl)-4-(3-iodophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in targeting specific biological pathways.

    Industry: Used in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 6-amino-3-(tert-butyl)-4-(3-iodophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-3-(tert-butyl)-4-(3-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide
  • 6-Amino-3-(tert-butyl)-4-(3-bromophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide
  • 6-Amino-3-(tert-butyl)-4-(3-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide

Uniqueness

The uniqueness of 6-amino-3-(tert-butyl)-4-(3-iodophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide lies in the presence of the iodo group, which can participate in specific reactions that other halogens (such as chlorine, bromine, or fluorine) may not. This makes it a valuable compound for certain synthetic applications and research studies.

Properties

Molecular Formula

C17H17IN4O

Molecular Weight

420.25 g/mol

IUPAC Name

6-amino-3-tert-butyl-4-(3-iodophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C17H17IN4O/c1-17(2,3)14-13-12(9-5-4-6-10(18)7-9)11(8-19)15(20)23-16(13)22-21-14/h4-7,12H,20H2,1-3H3,(H,21,22)

InChI Key

WRIJTMXOIYITBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=CC=C3)I

Origin of Product

United States

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